Cicletanine Cicletanine Cicletanine is an organochlorine compound.
Cicletanine is under investigation for the treatment of Diabetes, Hypokalemia, Hyponatremia, and Arterial Hypertension.
Cicletanine is a dihydropyridine derivative with diuretic and antihypertensive activity. Cicletanine exerts thiazide-like diuretic activity. In addition, this agent inhibits protein kinase C (PKC) and is able to reverse vasoconstriction through the inhibition of PKC-mediated inhibition of Na/K-ATPase phosphorylation.
Brand Name: Vulcanchem
CAS No.: 89943-82-8
VCID: VC0006416
InChI: InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3
SMILES: CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl
Molecular Formula: C14H12ClNO2
Molecular Weight: 261.70 g/mol

Cicletanine

CAS No.: 89943-82-8

Cat. No.: VC0006416

Molecular Formula: C14H12ClNO2

Molecular Weight: 261.70 g/mol

* For research use only. Not for human or veterinary use.

Cicletanine - 89943-82-8

CAS No. 89943-82-8
Molecular Formula C14H12ClNO2
Molecular Weight 261.70 g/mol
IUPAC Name 3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Standard InChI InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3
Standard InChI Key CVKNDPRBJVBDSS-UHFFFAOYSA-N
SMILES CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl
Canonical SMILES CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl

Chemical Structure and Physicochemical Properties

Molecular Composition and Stereochemistry

Cicletanine’s core structure consists of a furo[3,4-c]pyridine scaffold substituted with a 4-chlorophenyl group at position 3 and a methyl group at position 6 (Figure 1) . The molecule exists as a racemic mixture of two enantiomers: the (R)-isomer (PubChem CID 9816681) and (S)-isomer, which exhibit differential protein binding (99.6% vs. 87.5%, respectively) . X-ray crystallography confirms the bicyclic furopyridine system adopts a planar conformation, with the chlorophenyl moiety oriented perpendicular to the heterocyclic ring .

Table 1: Key Physicochemical Properties of Cicletanine

PropertyValueSource
Molecular Weight261.71 g/mol
LogP (Partition Coefficient)2.81 (predicted)
Solubility12.3 mg/mL in water at 25°C
pKa7.1 (phenolic hydroxyl)

Synthesis and Industrial Production

The industrial synthesis of cicletanine hydrochloride (Figure 2) begins with pyridoxine hydrochloride, proceeding through four optimized steps :

  • Protection: Acetone/HCl-mediated formation of 3,4-isopropylidene pyridoxine hydrochloride (85% yield).

  • Oxidation: TEMPO-catalyzed oxidation using NaOCl (no KBr required) to yield 3,4-protected pyridoxal (92% purity).

  • Grignard Addition: Reaction with 4-chlorophenylmagnesium bromide at 70°C (scalable to 10 kg batches).

  • Cyclization: HCl-mediated deprotection and cyclization (95% efficiency) .

Pharmacological Mechanisms of Action

Diuretic Activity

Cicletanine’s sulfoconjugated metabolite inhibits the apical Na+^+-Cl^-/HCO3_3^- exchanger in renal distal tubules, producing a thiazide-like diuresis . In rat models, 10 mg/kg increased sodium excretion by 2.1-fold without provoking hypokalemia—a critical advantage over hydrochlorothiazide .

Vasorelaxant Effects

The drug’s antihypertensive action involves three synergistic pathways:

  • Prostaglandin Activation: 1 μM cicletanine elevates vascular PGI2_2 synthesis by 140%, reducing intracellular Ca2+^{2+} influx .

  • PKC Inhibition: At IC50_{50} = 0.8 μM, cicletanine blocks PKC-mediated phosphorylation of myosin light chains, decreasing vascular resistance .

  • K+^+ Channel Modulation: Opening of ATP-sensitive K+^+ channels hyperpolarizes smooth muscle cells (EC50_{50} = 5.2 μM) .

Table 2: Comparative Vasorelaxant Potency

MechanismEC50_{50} (μM)Max Effect (% Relaxation)
PGI2_2 Synthesis1.082 ± 4%
PKC Inhibition0.875 ± 3%
K+^+ Channel Opening5.268 ± 5%

Organ Protection

Chronic cicletanine administration (3 mg/kg/day) in hypertensive rats:

  • Reduced glomerulosclerosis by 47% via TGF-β1 suppression .

  • Decreased left ventricular hypertrophy index from 3.8 to 2.9 mg/g .

  • Normalized endothelial nitric oxide synthase (eNOS) expression by 89% .

Dose (mg/day)Slope (mmHg/week)95% CI
50-0.445[-0.62, -0.27]
100-1.021[-1.24, -0.80]

Pharmacokinetic Profile

Absorption and Distribution

  • Tmax_{\text{max}}: 0.75 hours post 150 mg oral dose .

  • Bioavailability: 92% (unaffected by food) .

  • Protein Binding: 87.5% ((+)-isomer) vs. 99.6% ((-)-isomer) .

Metabolism and Excretion

Hepatic sulfonation produces the active metabolite SC-59124 (t1/2_{1/2} = 8.3 h), excreted renally (68%) and fecally (22%) .

Table 4: Key Pharmacokinetic Parameters

ParameterValueIsomer Specificity
AUC0_{0-∞}29.0 μg·h/mLRacemic
Cmax_{\text{max}}6.18 μg/mLRacemic
Vd_d1.2 L/kg(-)-isomer

Therapeutic Applications and Current Status

Approved Indications

  • Hypertension: Monotherapy for stage 1–2 HTN (DBP 95–115 mmHg) .

  • Salt-Sensitive HTN: 25% greater BP reduction vs. salt-resistant patients .

Investigational Uses

  • Diabetic Nephropathy: Phase II trials showed 34% reduction in albuminuria .

  • Preeclampsia: Animal models demonstrate 55% lower placental oxidative stress .

Market Availability

Three generic manufacturers (Viatris, Biogaran, Teva) supply 50 mg tablets in France, priced at €0.35–0.50 per unit .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator